5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

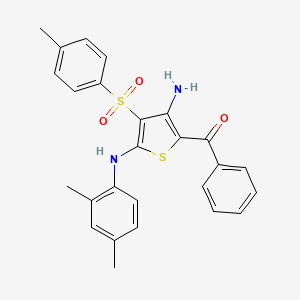

5-Benzoyl-N²-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic small molecule characterized by a thiophene core substituted with a benzoyl group at position 5, a 2,4-dimethylphenylamine moiety at position N², and a 4-methylbenzenesulfonyl group at position 3. Its synthesis likely involves multistep organic reactions, including sulfonylation, benzoylation, and nucleophilic substitution, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBWVWOIXNSLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-BENZOYL-N2-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the thiophene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes diverse research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down as follows:

- Core Structure : Thiophene ring system.

- Substituents :

- Benzoyl group

- Dimethylphenyl group

- Methylbenzenesulfonyl group

- Diamine functionality

This unique arrangement contributes to its diverse biological properties.

Anti-Inflammatory Activity

Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Specifically:

- Inhibition of COX/LOX : Compounds with similar structures have demonstrated IC50 values ranging from 6.0 µM to over 29.2 µM against the 5-LOX enzyme, indicating strong potential for reducing inflammation by inhibiting these pathways .

- Mechanism of Action : The anti-inflammatory effects are often attributed to the ability of these compounds to modulate pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit pathways like NF-ĸB and ERK signaling .

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. Several studies indicate that compounds with similar structural motifs can induce apoptosis in various cancer cell lines:

- Cytotoxicity : Research has shown that thiophene-based compounds can exhibit cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations .

- Mechanisms : The anticancer mechanisms may involve the induction of apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Anticancer Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Compound Structure | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Thiophene derivatives | 6.0 µM - 29.2 µM | Inhibition of COX/LOX enzymes |

| Anticancer | Related thiophene derivatives | Nanomolar range | Induction of apoptosis in cancer cells |

| Cytokine Modulation | Various thiophene derivatives | Not specified | Inhibition of TNF-α and IL-6 expression |

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonyl and aryl substituents but feature a triazole core instead of thiophene . Key differences include:

Triazine Derivatives

4,6-Bis(2,4-dimethylphenyl)-s-triazines (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine) share the 2,4-dimethylphenyl motif but utilize a triazine core . These compounds are typically UV absorbers, suggesting divergent applications compared to the sulfonyl/thiophene-based target compound.

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.